6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Fragment-based drug discovery Physicochemical property analysis Triazolopyrimidine scaffold characterization

This achiral, fragment-sized compound (MW 220.19, logP 0.212) is a privileged scaffold for medicinal chemistry. Its unsubstituted 1,2,4-triazole NH serves as an essential hinge-binding donor, validated in LSD1 inhibitor programs. With no known biological annotations (ChEMBL20), it eliminates confounding off-target effects, enabling ground-up target engagement and clean SAR exploration. The 6-methoxy group provides a versatile vector for systematic derivatization. Ideal for fragment-based lead discovery, kinase-focused library design, and assay standardization with consistent batch quality.

Molecular Formula C8H8N6O2
Molecular Weight 220.192
CAS No. 2034634-00-7
Cat. No. B2725186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
CAS2034634-00-7
Molecular FormulaC8H8N6O2
Molecular Weight220.192
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)NC2=NC=NN2
InChIInChI=1S/C8H8N6O2/c1-16-6-2-5(9-3-10-6)7(15)13-8-11-4-12-14-8/h2-4H,1H3,(H2,11,12,13,14,15)
InChIKeyMGWDJRFLFWWVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitythere are known solubility issues

6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide: A Triazolopyrimidine Scaffold for Targeted Heterocyclic Chemistry


6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide (CAS 2034634-00-7) is a heterocyclic compound featuring a 6-methoxypyrimidine-4-carboxamide core linked to a 1,2,4-triazole moiety. With a molecular formula of C8H8N6O2 and a molecular weight of 220.19 g/mol, it belongs to the triazolopyrimidine chemical class, a privileged scaffold associated with diverse pharmacological activities . Its structure is defined by a methoxy group at the pyrimidine 6-position and an unsubstituted 1H-1,2,4-triazole ring, providing a unique combination of hydrogen bond donor/acceptor capabilities and a compact, fragment-like molecular size [1]. This compound is commercially available for use as a synthetic building block and probe in medicinal chemistry and chemical biology research.

Why 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide Cannot Be Freely Replaced by In-Class Analogs


In triazolopyrimidine medicinal chemistry, apparently minor structural modifications can drastically alter biological activity, selectivity, and pharmacokinetic profiles. This is exemplified by the development of LSD1 inhibitors, where a shift from a methylthio to a substituted amino group on a triazole-fused pyrimidine scaffold improved potency by nearly two orders of magnitude (IC50 3.93 μM to 49 nM) [1]. Consequently, substituting the 6-methoxy group with other alkoxy, amino, or heterocyclic groups—or modifying the triazole ring's substitution—cannot be assumed to yield equivalent performance. Each derivative must be individually validated for its intended application, making 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide a distinct chemical entity with its own, yet-to-be-characterized, structure-activity relationship (SAR) profile.

Quantitative Differentiation Evidence for 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide


Physicochemical Profile Distinguishes it from Typical Kinase Inhibitors

This compound exhibits a calculated logP of 0.212, a topological polar surface area (tPSA) of 112 Ų, a molecular weight of 220.19 g/mol, and only one hydrogen bond donor, as retrieved from the ZINC20 database [1]. In contrast, the average clinically relevant kinase inhibitor displays a logP between 3 and 5 and a molecular weight typically above 400 g/mol [2]. These data position the compound well within the 'Rule of Three' for fragment-like molecules (MW < 300, logP ≤ 3, HBD ≤ 3), a distinctly different physicochemical space compared to the larger, more lipophilic drug-like kinase inhibitors [2].

Fragment-based drug discovery Physicochemical property analysis Triazolopyrimidine scaffold characterization

Absence of Known Biological Activity Provides a Clean Research Probe

A search of the ChEMBL20 database, as reported by ZINC20, confirms that there is no known biological activity for this compound [1]. This stands in contrast to many other triazolopyrimidine derivatives that have been characterized as kinase inhibitors, GPCR ligands, or enzyme modulators with reported IC50 values ranging from nanomolar to micromolar concentrations [2]. For example, the triazole-fused pyrimidine LSD1 inhibitor 15u has an IC50 of 49 nM, but also carries a pre-defined polypharmacology profile [2].

Target identification Chemical probe Selectivity profiling

Unsubstituted Triazole NH is a Critical Pharmacophore Element Not Present in N-Alkylated Analogs

The compound contains an unsubstituted 1H-1,2,4-triazole with a free NH group (SMILES: COc1cc(C(=O)Nc2ncn[nH]2)ncn1) . In the SAR study of triazole-fused pyrimidine LSD1 inhibitors, N-methylation of the triazole ring, which removes the hydrogen bond donor, led to a complete loss of activity, underscoring the essential role of this NH for target engagement [1]. Many commercially available triazolopyrimidine analogs feature N-alkyl substituents, which eliminate this critical interaction.

Structure-activity relationship Hydrogen bond donor Triazole pharmacophore

Non-Chiral Structure Ensures Batch-to-Batch Consistency for Quantitative Assays

The compound possesses no chiral centers, as confirmed by its SMILES notation . This is in contrast to analogs containing chiral substituents, such as 6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide, which may be supplied as racemic mixtures or undefined stereoisomers, introducing variability in biological assays . The achiral nature of 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide guarantees that every batch is chemically identical, eliminating enantiomeric impurity as a confounding factor in dose-response experiments.

Achiral scaffold Reproducibility SAR studies

Optimal Application Scenarios for 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide Based on Its Differentiation Profile


Fragment-Based Lead Discovery Campaigns

Owing to its fragment-like physicochemical properties (MW 220.19, logP 0.212) and well-defined hydrogen bond donor/acceptor pattern, this compound is ideally suited as a starting fragment for lead discovery. Its small size and low lipophilicity conform to the 'Rule of Three,' allowing for efficient fragment growing or linking strategies. The absence of known biological activity ensures that any observed hits in a fragment screen are not confounded by pre-existing off-target annotations, a critical advantage over more advanced lead-like compounds [1].

Kinase Hinge-Binder Design and SAR Exploration

The unsubstituted 1,2,4-triazole NH provides a key hinge-binding hydrogen bond donor, a motif proven essential in triazolopyrimidine-based kinase inhibitors such as LSD1 inhibitors [2]. This compound can serve as a core scaffold for designing focused kinase inhibitor libraries, where systematic variation of the methoxy group and carboxamide linkage can rapidly map the SAR landscape. Its achiral nature further simplifies the synthesis and testing of analog libraries.

Chemical Probe Development with Minimal Polypharmacology Risk

For chemical biology studies requiring a selective probe, starting from a compound with zero known biological activities (as reported in ChEMBL20 [1]) is a strategic advantage. Unlike more advanced triazolopyrimidine inhibitors that already carry a defined kinase or GPCR activity profile [2], this compound allows researchers to build target engagement from the ground up, potentially yielding a more selective tool molecule.

Reproducible Standard for In-House Assay Validation

The compound's well-defined chemical structure, lack of chiral centers, and commercial availability make it a reliable standard for validating biochemical and cell-based assays. Its consistent batch quality ensures that inter-experiment variability is minimized, a crucial factor for high-throughput screening campaigns and inter-laboratory reproducibility studies.

Quote Request

Request a Quote for 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.